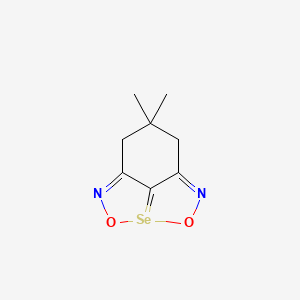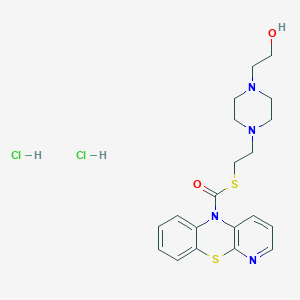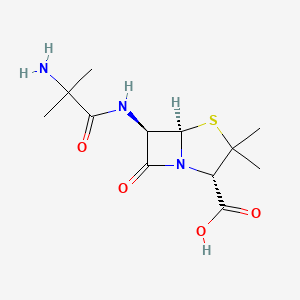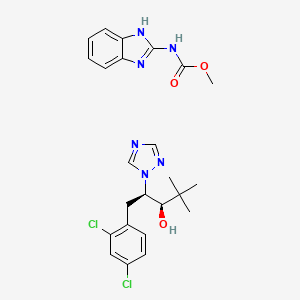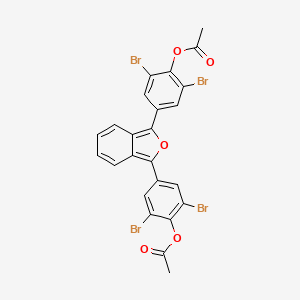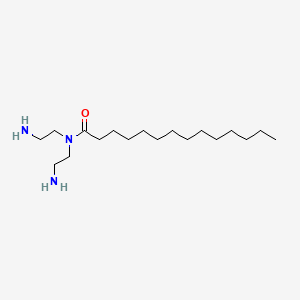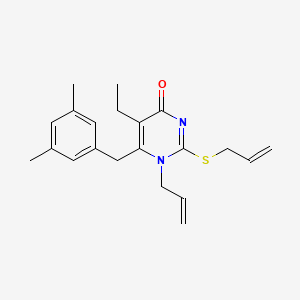
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-1-(2-propenyl)-2-(2-propenylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-1-(2-propenyl)-2-(2-propenylthio)- is a complex organic compound belonging to the pyrimidinone family This compound features a pyrimidinone core substituted with various functional groups, including ethyl, propenyl, and propenylthio groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-1-(2-propenyl)-2-(2-propenylthio)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidinone Core: This step often involves the cyclization of appropriate precursors such as urea or thiourea with diketones or ketoesters under acidic or basic conditions.
Introduction of Substituents: The various substituents (ethyl, propenyl, propenylthio) are introduced through alkylation or acylation reactions. For instance, the ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.
Functional Group Modifications: The propenyl and propenylthio groups can be introduced through reactions such as the Wittig reaction or thiol-ene reaction, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to minimize by-products.
化学反应分析
Types of Reactions
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-1-(2-propenyl)-2-(2-propenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the propenyl or propenylthio groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings with enhanced durability or specific reactivity.
作用机制
The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-1-(2-propenyl)-2-(2-propenylthio)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
4(1H)-Pyrimidinone, 5-ethyl-2-(methylthio)-: Similar core structure but different substituents.
4(1H)-Pyrimidinone, 6-(phenylmethyl)-5-ethyl-1-(2-propenyl)-2-(methylthio)-: Similar substituents but different positions.
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-1-(2-propenyl)-2-(2-propenylthio)- lies in its specific combination of substituents, which imparts distinct chemical properties and potential applications. The presence of both propenyl and propenylthio groups, along with the 3,5-dimethylphenylmethyl substituent, makes it a versatile compound for various research and industrial applications.
属性
CAS 编号 |
199852-53-4 |
|---|---|
分子式 |
C21H26N2OS |
分子量 |
354.5 g/mol |
IUPAC 名称 |
6-[(3,5-dimethylphenyl)methyl]-5-ethyl-1-prop-2-enyl-2-prop-2-enylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C21H26N2OS/c1-6-9-23-19(14-17-12-15(4)11-16(5)13-17)18(8-3)20(24)22-21(23)25-10-7-2/h6-7,11-13H,1-2,8-10,14H2,3-5H3 |
InChI 键 |
KADQVIGGQOANHG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N(C(=NC1=O)SCC=C)CC=C)CC2=CC(=CC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


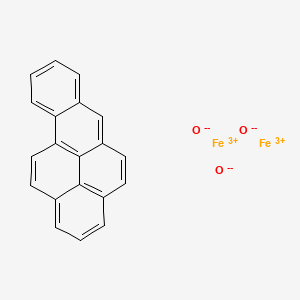
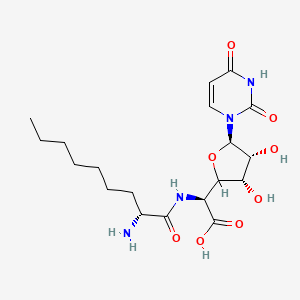
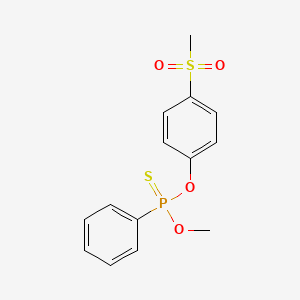

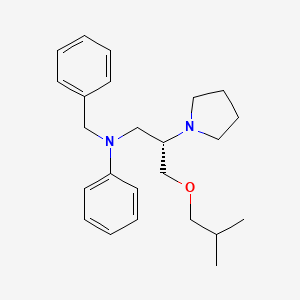
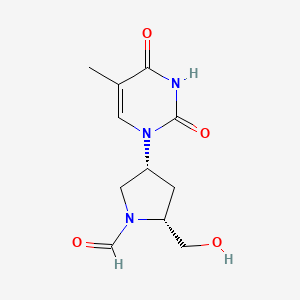
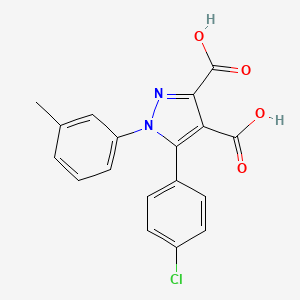
![7-Methyl-7h-dibenzo[c,h]phenothiazine](/img/structure/B12791944.png)
